molecular formula C21H20N6O4S3 B11091438 6,6'-(thiophen-2-ylmethanediyl)bis[7-hydroxy-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one]

6,6'-(thiophen-2-ylmethanediyl)bis[7-hydroxy-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one]

Cat. No.: B11091438
M. Wt: 516.6 g/mol
InChI Key: SLTRVOHELKIIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-(thiophen-2-ylmethanediyl)bis[7-hydroxy-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one] is a complex organic compound characterized by its unique structure, which includes thiophene, hydroxy, and thiadiazolo pyrimidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(thiophen-2-ylmethanediyl)bis[7-hydroxy-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one] typically involves multi-step organic reactionsThe final steps involve the addition of hydroxy and propan-2-yl groups under controlled conditions to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using high-purity reagents, maintaining precise temperature control, and employing advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6,6’-(thiophen-2-ylmethanediyl)bis[7-hydroxy-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,6’-(thiophen-2-ylmethanediyl)bis[7-hydroxy-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-(thiophen-2-ylmethanediyl)bis[7-hydroxy-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one] involves its interaction with specific molecular targets and pathways. The compound’s thiophene and thiadiazolo pyrimidinone groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H20N6O4S3

Molecular Weight

516.6 g/mol

IUPAC Name

7-hydroxy-6-[(7-hydroxy-5-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-thiophen-2-ylmethyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C21H20N6O4S3/c1-8(2)16-24-26-18(30)12(14(28)22-20(26)33-16)11(10-6-5-7-32-10)13-15(29)23-21-27(19(13)31)25-17(34-21)9(3)4/h5-9,11,28-29H,1-4H3

InChI Key

SLTRVOHELKIIDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=O)C(=C(N=C2S1)O)C(C3=CC=CS3)C4=C(N=C5N(C4=O)N=C(S5)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.